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Compound of Interest

1-(10H-Phenothiazin-2-yl)propan-
Compound Name:
1-one

Cat. No.: B015416

An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one (CAS 92-33-1): From
Synthetic Intermediate to Pharmaceutical Precursor

Introduction: The Unseen Core of a Pharmaceutical
Class

In the landscape of medicinal chemistry, the final active pharmaceutical ingredient (API) often
receives the most attention. However, the journey to that API is paved with critical, yet often
overlooked, intermediate molecules. 1-(10H-Phenothiazin-2-yl)propan-1-one, identified by
CAS number 92-33-1, is a quintessential example of such a foundational scaffold.[1] While not
a therapeutic agent itself, this 2-propionyl substituted phenothiazine is a vital building block,
serving as a key precursor in the synthesis of pharmacologically active compounds, most
notably the sedative hypnotic Propiomazine.[1][2]

This guide provides a comprehensive technical overview of 1-(10H-Phenothiazin-2-yl)propan-
1-one for researchers, medicinal chemists, and drug development professionals. It will
deconstruct the molecule's properties, synthesis, and reactivity, before exploring its pivotal role
in the development of its primary derivative, Propiomazine, thereby bridging the gap between
synthetic chemistry and applied pharmacology.

Part 1: The Core Moiety (CAS 92-33-1)
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The title compound is structurally characterized by a tricyclic phenothiazine core with a
propionyl group (-CO-CH2CH?s) attached at the 2-position of one of the benzene rings. The
nitrogen atom at position 10 remains unsubstituted, presenting a reactive site for further
functionalization.

Chemical & Physical Properties

The physicochemical properties of this intermediate are crucial for its handling, reaction
optimization, and purification.

Property Value Source
CAS Number 92-33-1 [11[3]
Molecular Formula C15H13NOS [3]
Molecular Weight 255.33 g/mol [3]

1-(10H-phenothiazin-2-
IUPAC Name [3]
yl)propan-1-one

Appearance Orange Crystalline Solid [2]
Melting Point 170-172°C [2]
Boiling Point 462.7°C (Predicted) [2]
Density 1.218 g/cm3 (Predicted) [2]
LogP 4.6 (Calculated) [3]

Synthesis and Reactivity

The synthesis of 1-(10H-Phenothiazin-2-yl)propan-1-one is most commonly achieved via a
Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves
reacting the phenothiazine core with an acylating agent, such as propionyl chloride or propionic
anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AICI3).[4][5]

The reaction proceeds because the Lewis acid coordinates to the acylating agent, generating a
highly electrophilic acylium ion. The electron-rich phenothiazine ring then acts as a nucleophile,
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attacking the acylium ion. The substitution preferentially occurs at the 2-position due to the
directing effects of the heterocyclic system.
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General schematic of Friedel-Crafts acylation for synthesis.

The key reactive sites on the resulting molecule are the N-H proton of the phenothiazine ring
and the carbonyl group. The nitrogen is nucleophilic and can be readily alkylated, which is the
primary pathway to creating pharmacologically active derivatives.
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Part 2: Application in Drug Development - The
Propiomazine Paradigm

The principal utility of 1-(10H-Phenothiazin-2-yl)propan-1-one is its role as the direct
precursor to Propiomazine (CAS 362-29-8), a first-generation antihistamine and sedative.

From Intermediate to Active Pharmaceutical Ingredient
(API)

The conversion is a straightforward N-alkylation reaction. The core moiety (CAS 92-33-1) is
reacted with an alkylating agent like 1-dimethylamino-2-chloropropane in the presence of a
base (e.g., sodium amide) to deprotonate the phenothiazine nitrogen, making it a potent

nucleophile.

Propiomazine API
(CAS 362-29-8)

Nucleophilic Substitution
(+ 1-dimethylamino-2-chloropropane)

Core Intermediate Deprotonation xiftilts EelE
(CAS 92-33-1) (Base, e.g., NaNHz)

Click to download full resolution via product page

Synthetic workflow from intermediate to the Propiomazine API.

Pharmacology of Propiomazine

Propiomazine's therapeutic effects stem from its action as an antagonist at multiple
neurotransmitter receptors.[3][6] This "dirty" pharmacological profile is characteristic of many
first-generation phenothiazines.

e Primary Sedative Effect: Strong antagonism of the histamine H1 receptor is responsible for
its primary use as a sedative and hypnotic for treating insomnia.[3][7][8]

» Antipsychotic/Antiemetic Action: Blockade of dopamine D2 receptors contributes to its
antiemetic (anti-nausea) properties and weak antipsychotic effects.[7][8]

o Other Receptor Activity: Propiomazine also demonstrates antagonism at serotonin (5-HT2A,

5-HT2C), alpha-1 adrenergic, and muscarinic acetylcholine receptors.[3][7] These
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interactions contribute to its overall effects and side-effect profile, such as drowsiness, dry
mouth, and dizziness.[8]
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Multi-receptor antagonism mechanism of Propiomazine.

Pharmacokinetic Profile of Propiomazine

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for
drug development.

Parameter Value Source
Bioavailability ~33% (Oral) [7]
Protein Binding ~81% [31[7]
Metabolism Hepatic (Presumed) [3]
Elimination Half-Life ~9 hours [7]
Excretion Renal 9]
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Part 3: Analytical Characterization

A robust analytical framework is essential to ensure the identity, purity, and quality of both the

starting intermediate and the final API.
e Structural Elucidation:

o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm
the chemical structure, ensuring the correct placement of the propionyl group and, later,

the N-alkyl side chain.

o Mass Spectrometry (MS): Provides accurate molecular weight determination and
fragmentation patterns to verify the identity of the compounds.

e Purity and Separation:

o High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with
UV detection is the standard for assessing purity and quantifying the compound in bulk
and formulated products.[6][10] A typical method would use a C18 column with a mobile
phase consisting of an acetonitrile/buffer mixture.

o Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction
progress and preliminary purity checks.

e Physical Properties:

o Melting Point Analysis: A sharp melting point range is a key indicator of the purity of the
crystalline intermediate.

o Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the
carbonyl (C=0) and the N-H bond in the intermediate.

Part 4: Safety & Handling
1-(10H-Phenothiazin-2-yl)propan-1-one (CAS 92-33-1)

According to GHS classifications, this chemical intermediate should be handled with care.[3]
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e Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause
respiratory irritation.[3]

e Precautions: Standard personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat, is required. Work should be conducted in a well-ventilated fume
hood.

Propiomazine (CAS 362-29-8)

As an active drug, Propiomazine has a well-documented safety profile.

o Primary Side Effects: The most common adverse effect is drowsiness, consistent with its
primary mechanism.[7][8] Other effects include dizziness, dry mouth, and potential
extrapyramidal symptoms at higher doses.[8]

e Warnings: Patients should be cautioned against operating heavy machinery or driving.[3] Its
use during pregnancy has not been established as safe.[3]

Conclusion

1-(10H-Phenothiazin-2-yl)propan-1-one (CAS 92-33-1) is more than a mere catalog
chemical; it is a foundational piece in the synthesis of a specific class of phenothiazine drugs.
Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its N-H bond make
it an ideal precursor for creating complex APIs like Propiomazine. For drug development
professionals, understanding the chemistry of this intermediate is intrinsically linked to
understanding the pharmacology of the final product. It represents a critical node where the
principles of synthetic organic chemistry directly enable the development of neurologically
active therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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